3-(6-(Aminomethyl)benzofuran-3-yl)piperidine-2,6-dione
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Overview
Description
3-[6-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione is a complex organic compound that features a benzofuran ring fused with a piperidine-2,6-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases like potassium tert-butoxide and solvents such as dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-[6-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-[6-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[6-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their antiviral and anticancer activities.
Piperidine-2,6-dione derivatives: Used in the synthesis of various pharmaceuticals.
Uniqueness
What sets 3-[6-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione apart is its unique combination of a benzofuran ring and a piperidine-2,6-dione structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-[6-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O3/c15-6-8-1-2-9-11(7-19-12(9)5-8)10-3-4-13(17)16-14(10)18/h1-2,5,7,10H,3-4,6,15H2,(H,16,17,18) |
InChI Key |
NWGGFBZTMAPHRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=COC3=C2C=CC(=C3)CN |
Origin of Product |
United States |
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